4-(4-Methoxyphenoxy)phenol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10181-93-8 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9,14H,1H3 |
InChI Key |
ZQBGHZODMJOSJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Ullmann Condensation Copper Catalyzed :the Traditional Method for Forming Diaryl Ethers is the Ullmann Condensation, Which Involves the Reaction of a Phenoxide with an Aryl Halide in the Presence of a Copper Catalyst. to Synthesize 4 4 Methoxyphenoxy Phenol, This Would Involve Reacting the Potassium Salt of Hydroquinone or Its Monoprotected Form with 4 Bromoanisole, or Reacting 4 Methoxyphenol with a 4 Halophenol Derivative, Catalyzed by Copper Powder, Cu₂o, or Cui at High Temperatures 150 250 °c .
The mechanism, while not fully elucidated, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle:
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to a Cu(I) species, forming a transient, high-valent organocopper(III) intermediate, [Ar-Cu(III)-X].
Ligand Exchange: The phenoxide (Ar'-O⁻) displaces the halide from the copper center to form a new intermediate, [Ar-Cu(III)-OAr'].
Reductive Elimination: The final C-O bond is formed via reductive elimination from the Cu(III) complex, yielding the diaryl ether product (Ar-O-Ar') and regenerating the active Cu(I) catalyst.
Buchwald Hartwig C O Cross Coupling Palladium Catalyzed :modern Synthetic Chemistry Favors the Palladium Catalyzed Buchwald Hartwig Reaction for Its Milder Conditions, Broader Substrate Scope, and Higher Functional Group Tolerance. This Reaction Couples a Phenol with an Aryl Halide or Triflate Using a Palladium Catalyst and a Specialized Bulky, Electron Rich Phosphine or N Heterocyclic Carbene Nhc Ligand.
The widely accepted catalytic cycle involves Pd(0)/Pd(II) intermediates:
Oxidative Addition: The active Pd(0) catalyst, coordinated to its ligand (L), inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex, [LₙPd(II)(Ar)(X)].
Ligand Exchange: The base deprotonates the phenol (B47542) (Ar'-OH) to form a phenoxide (Ar'-O⁻). This phenoxide then displaces the halide (X⁻) from the palladium complex, forming [LₙPd(II)(Ar)(OAr')].
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product (Ar-O-Ar') from the Pd(II) center, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
The choice of ligand is critical in the Buchwald-Hartwig reaction, as it modulates the reactivity of the palladium center and facilitates the challenging reductive elimination step to form the strong C-O bond.
Photoinduced Reaction Pathways (e.g., Photoelimination and Photorearrangement)
The photochemistry of diaryl ethers, including structures analogous to 4-(4-methoxyphenoxy)phenol, is predominantly characterized by reactions initiated by the cleavage of the aryl-oxygen bond. tandfonline.com Upon irradiation, the primary photochemical event is typically the homolytic fission of this C-O bond, generating a geminate radical pair composed of a phenoxyl and an aryl radical, all within a solvent cage. tandfonline.comresearchgate.net The subsequent fate of this radical pair dictates the final product distribution, leading to photorearrangement or photoelimination products.
Photorearrangement: This is a major pathway for diaryl ethers and is mechanistically similar to the well-known photo-Fries rearrangement of aryl esters. tandfonline.com Following the initial C-O bond homolysis, the radical pair can recombine within the solvent cage. This recombination predominantly occurs at the ortho and para positions of the phenolic ring, yielding substituted hydroxybiphenyl derivatives. tandfonline.comresearchgate.net The process is understood to be largely intramolecular, as demonstrated by cross-coupling experiments. researchgate.net
For instance, the irradiation of diphenyl ether in ethanol (B145695) results in the formation of both 2-phenylphenol (B1666276) and 4-phenylphenol. researchgate.net The ratio of these rearranged isomers can be influenced by factors such as solvent viscosity and concentration. researchgate.net
| Product | Yield (%) | Pathway |
| 2-Phenylphenol | 42% | Intramolecular Rearrangement |
| 4-Phenylphenol | 11% | Intramolecular Rearrangement |
| Phenol | 30% | Diffusion/Elimination |
| Benzene (B151609) | 25% | Diffusion/Elimination |
| This table displays the product distribution from the irradiation of diphenyl ether in ethanol, showcasing the competition between photorearrangement and photoelimination pathways. Data sourced from researchgate.net. |
The presence of substituents on the aromatic rings, such as the methoxy (B1213986) group in this compound, can significantly influence the reaction. Electron-donating groups can deactivate the excited state of the nitroaromatic ring, retarding photoinduced nucleophilic substitution reactions. lookchem.com
Photoelimination: If the radical pair generated during photolysis diffuses out of the solvent cage, it can lead to elimination products. tandfonline.comresearchgate.net The radicals can abstract hydrogen atoms from the solvent or other molecules, resulting in the formation of simpler phenols and benzene derivatives. researchgate.net In the case of this compound, this would correspond to the cleavage of the ether linkage to produce hydroquinone (B1673460) and anisole, among other potential products.
Recent studies have also explored visible-light photoredox-catalyzed C–O bond cleavage in diaryl ethers. nih.gov This method can achieve the cleavage of the strong diaryl ether C-O bonds at room temperature through an acidolysis process, ultimately yielding two phenol molecules from one diaryl ether molecule. nih.gov The mechanism is proposed to involve the electrophilic attack of a generated aryl carboxylic radical on the electron-rich aryl ring of the ether. nih.gov
Regioselectivity and Stereochemical Considerations in Synthetic Transformations
The synthesis of specifically substituted diaryl ethers like this compound requires precise control over the regioselectivity of the ether-forming reaction and an understanding of the potential stereochemical outcomes.
Regioselectivity: Regioselectivity in diaryl ether synthesis, often achieved through methods like the Ullmann condensation or palladium-catalyzed couplings, is governed by a combination of electronic and steric effects. organic-chemistry.orgdergipark.org.tr
Electronic Effects: The electronic nature of substituents on both the phenol and the aryl halide (or its equivalent) plays a crucial role. In reactions like the nitration of phenols, electron-donating groups on the benzene ring direct substitution to the ortho and para positions. dergipark.org.tr In the context of ether synthesis, the nucleophilicity of the phenoxide and the electrophilicity of the aryl partner are key.
Steric Hindrance: Bulky substituents, particularly at the positions ortho to the reacting groups (the hydroxyl group of the phenol or the leaving group on the aryl partner), can significantly influence the reaction's regioselectivity. dergipark.org.tr Often, reactions are directed to the less sterically hindered position. For example, intramolecular acylation reactions to form cyclic ethers have shown high para regioselectivity, which is attributed to the greater thermodynamic stability of the para product over the more sterically congested ortho isomer. conicet.gov.ar
Specialized reagents have been developed to achieve high regioselectivity. The use of aryl(2,4-dimethoxyphenyl)iodonium tosylates in reactions with phenols, for instance, provides unsymmetrical diaryl ethers with high regioselectivity. organic-chemistry.org
Stereochemical Considerations: A significant stereochemical feature of certain substituted diaryl ethers is atropisomerism. This phenomenon arises from hindered rotation around the single bonds forming the ether linkage (Ar-O and O-Ar). nih.govsnnu.edu.cn If the substituents on the aromatic rings (particularly in the ortho positions) are sufficiently bulky, rotation around the C-O bond becomes restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). snnu.edu.cnacs.org
The development of catalytic atroposelective methods for diaryl ether synthesis has been a focus of research, aiming to produce these axially chiral molecules with high enantioselectivity. nih.govsnnu.edu.cnacs.org
| Diaryl Ether Product | Rotational Barrier (kcal/mol) | Configurational Stability |
| Product 3 (from study) | 32.2 | High |
| Product 4 (from study) | 33.0 | High |
| Product 48 (from study) | >31.1 | High |
| This table shows calculated rotational barriers for representative axially chiral diaryl ethers, indicating high configurational stability. Data sourced from snnu.edu.cnacs.org. |
Strategies to synthesize these chiral structures often involve the desymmetrization of prochiral diaryl ethers. For example, a cobalt-catalyzed photoreductive enantioselective coupling has been used to create diaryl ethers with both axial and central chirality in high diastereo- and enantioselectivity. snnu.edu.cnacs.org The stability of these atropisomers is critical, as diaryl ethers with less sterically demanding ortho substituents may have lower rotational barriers, allowing for racemization. acs.org
Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Methoxyphenoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of each atom.
High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and arrangement of protons in a molecule. In a typical ¹H NMR spectrum of 4-(4-Methoxyphenoxy)phenol, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are observed. The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenol (B47542) ring and the methoxy-substituted ring exhibit characteristic splitting patterns (doublets or multiplets) arising from spin-spin coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, and the ether linkage. The methoxy protons typically appear as a sharp singlet at a higher field (lower ppm value) compared to the aromatic protons. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | (Data not available) | (Data not available) | (Data not available) |
| Methoxy Protons (-OCH₃) | (Data not available) | (Data not available) | (Data not available) |
| Hydroxyl Proton (-OH) | (Data not available) | (Data not available) | (Data not available) |
(Note: Specific experimental data from peer-reviewed sources could not be located.)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon atoms bonded to the oxygen atoms of the ether, hydroxyl, and methoxy groups appear at lower fields (higher ppm values) due to the deshielding effect of the electronegative oxygen. The quaternary carbons (those bonded to other carbons and the oxygen of the ether linkage) also have characteristic chemical shifts. The carbon of the methoxy group appears at a much higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Phenol) | (Data not available) |
| C-O (Ether) | (Data not available) |
| C-O (Methoxy) | (Data not available) |
| Aromatic CH | (Data not available) |
| Aromatic C (quaternary) | (Data not available) |
| -OCH₃ | (Data not available) |
(Note: Specific experimental data from peer-reviewed sources could not be located.)
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₂O₃), HR-MS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds very closely to the calculated exact mass. This high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.
Table 3: HR-MS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass (m/z) |
|---|---|---|
| [C₁₃H₁₂O₃]⁺ | (Data not available) | (Data not available) |
| [C₁₃H₁₃O₃]⁺ ([M+H]⁺) | (Data not available) | (Data not available) |
(Note: Specific experimental data from peer-reviewed sources could not be located.)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. After separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the methoxyphenoxy and hydroxyphenyl moieties. Further fragmentation of these initial ions would provide additional structural information.
Table 4: Potential Key Fragments in the GC-MS of this compound
| Fragment Ion (m/z) | Proposed Structure/Identity |
|---|---|
| (Data not available) | Molecular Ion (M⁺) |
| (Data not available) | Loss of CH₃ |
| (Data not available) | Methoxyphenoxy cation |
| (Data not available) | Hydroxyphenyl cation |
(Note: Specific experimental data from peer-reviewed sources could not be located.)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Identification in Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, detection, and identification of individual components within complex mixtures. nih.govnih.govmdpi.com The application of LC-MS for the analysis of this compound, particularly in biological or environmental samples, involves a two-step process: chromatographic separation followed by mass spectrometric detection.
Initially, the sample mixture is introduced into a high-performance liquid chromatography (HPLC) system. The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov A mobile phase, often a gradient mixture of an organic solvent (like acetonitrile) and an aqueous solution (like water with a formic acid modifier for better ionization), is used to elute the components at different rates based on their polarity. sielc.com this compound, being a moderately polar compound, would be effectively separated from other matrix components.
Following separation, the eluent is directed into the ion source of a mass spectrometer, commonly an electrospray ionization (ESI) source. ESI generates charged molecular ions from the analyte with minimal fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₂O₃), the expected molecular weight is approximately 216.23 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 217.08, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 215.07.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. By selecting the parent ion (e.g., m/z 217.08) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This fragmentation spectrum provides a unique fingerprint for the molecule, enabling its unambiguous identification even in the presence of co-eluting isomers or other interfering substances. nih.gov However, it is crucial to be aware of potential signal interference from metabolites or other compounds in the mixture, which can affect quantitative accuracy. nih.gov
Table 1: Typical LC-MS Parameters for Analysis of Phenolic Compounds
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 3 µm) | Separation based on polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, aids ionization. |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid | Organic component, elutes analytes. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 - 10 µL | Amount of sample introduced for analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions for MS analysis. |
| Scan Range | m/z 50 - 500 | Detects ions within the expected mass range. |
| Expected Ion (Positive) | [M+H]⁺, m/z 217.08 | Protonated molecular ion. |
| Expected Ion (Negative) | [M-H]⁻, m/z 215.07 | Deprotonated molecular ion. |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound provides a unique fingerprint corresponding to the stretching and bending vibrations of its specific covalent bonds.
The key functional groups in this compound are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the methoxy (-OCH₃) group, and the two aromatic rings. Each of these groups exhibits characteristic absorption bands in the IR spectrum.
The most prominent feature is typically the O-H stretching vibration of the phenolic hydroxyl group, which appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-O stretching vibration of the phenol is observed around 1200-1260 cm⁻¹. rsc.org
The diaryl ether linkage is characterized by its asymmetric C-O-C stretching vibration, which typically appears as a strong band around 1240-1260 cm⁻¹. The aromatic methoxy group gives rise to a characteristic C-H stretch just below 3000 cm⁻¹ (around 2830-2950 cm⁻¹) and a strong C-O stretch near 1020-1040 cm⁻¹. rsc.org
The presence of the para-disubstituted benzene rings is confirmed by several bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, strong C-H out-of-plane bending vibrations for para-substituted rings are expected in the 800-850 cm⁻¹ region. chegg.com
Table 2: Assignment of Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -OCH₃ | 2830 - 2950 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O Stretch (Ether & Phenol) | Ar-O-Ar, Ar-OH | 1200 - 1260 | Strong |
| C-O Stretch (Methoxy) | Ar-OCH₃ | 1020 - 1040 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption and Electronic Circular Dichroism (ECD) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light, providing information about its conjugated systems. youtube.com The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the two aromatic rings.
The presence of the oxygen atoms (from the hydroxyl, ether, and methoxy groups) with their non-bonding electrons also allows for n → π* transitions. youtube.com The spectrum is expected to show strong absorption bands characteristic of substituted benzene rings. Based on its structural analog, 4-methoxyphenol (B1676288), which exhibits absorption maxima (λ_max) at approximately 222 nm and 282 nm, this compound is expected to have a similar profile, potentially with slight shifts and changes in intensity due to the extended conjugation through the ether linkage. sielc.comsielc.com
The primary absorption band, typically in the 200-230 nm range, corresponds to the π → π* transition of the benzene rings. A second, less intense band, often observed at longer wavelengths (around 270-290 nm), is also attributed to π → π* transitions (the B-band) and is characteristic of the phenyl chromophore. The auxochromic effects of the hydroxyl, methoxy, and phenoxy substituents (acting as electron-donating groups) can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity of these bands compared to unsubstituted benzene.
Electronic Circular Dichroism (ECD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule and does not have any stereocenters, it will not exhibit an ECD spectrum. This technique would only be applicable to chiral derivatives of this compound.
Table 3: Expected Electronic Transitions and UV Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Phenyl Rings | ~220 - 230 | High |
| π → π* (B-band) | Phenyl Rings | ~280 - 290 | Moderate |
X-ray Crystallography and Solid-State Structural Analysis
The dihedral angle between the plane of the phenoxy ring and the C-O-C plane, as well as the angle between the methoxyphenyl ring and the C-O-C plane, would be determined. The C-O-C bond angle of the ether linkage is also a critical parameter, typically found to be around 118-120° in similar compounds. The conformation of the methoxy group relative to its attached phenyl ring would also be elucidated. nih.gov
X-ray crystallography also provides insight into how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group. The -OH group can act as a hydrogen bond donor, and the oxygen atoms of the ether, methoxy, or another hydroxyl group can act as acceptors, leading to the formation of chains or more complex networks that stabilize the crystal structure. nih.gov
In addition to classical O-H···O hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also crucial in directing the crystal packing. researchgate.netmdpi.com C-H···π interactions occur where a hydrogen atom from an aromatic ring of one molecule interacts with the electron-rich π-system of an adjacent molecule. These non-covalent forces, along with van der Waals interactions, dictate the final three-dimensional supramolecular architecture. nih.govnih.gov The analysis would identify specific packing motifs, such as herringbone or π-stacking arrangements, which are common in aromatic compounds. nih.gov
Table 4: Expected Crystallographic Data and Intermolecular Interactions for this compound
| Parameter | Description | Expected Value / Type |
|---|---|---|
| Molecular Geometry | ||
| C-O-C Bond Angle | Angle of the diaryl ether linkage. | ~118 - 120° |
| Phenyl Ring Dihedral Angle | Angle between the two aromatic rings. | Non-zero (twisted conformation) |
| Intermolecular Interactions | ||
| Hydrogen Bonding | Interaction between -OH donor and O acceptors. | O-H···O |
| C-H···π Interactions | Interaction between aromatic C-H and an adjacent π-system. | Present |
| π-π Stacking | Overlap between aromatic rings of adjacent molecules. | Possible |
Iv. Computational and Theoretical Chemistry Studies on 4 4 Methoxyphenoxy Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 4-(4-Methoxyphenoxy)phenol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key structural and electronic features.
Geometric optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Vibrational frequency analysis is typically performed after geometric optimization. It serves two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.
Table 1: Predicted Vibrational Frequencies for a Representative Phenolic Compound (e.g., 2-methoxy-4-(prop-2-en-1-yl)phenol) using DFT/B3LYP/6-311G(d,p)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3550 |
| C-H Aromatic Stretch | 3100 - 3000 |
| C-H Aliphatic Stretch | 2980 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-O Stretch | 1250 - 1000 |
| O-H Bend | 1400 - 1300 |
| C-H Aromatic Bend | 900 - 675 |
Note: This table is illustrative and based on data for a related compound. Specific frequencies for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and more reactive.
For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) and methoxy (B1213986) groups, while the LUMO would be distributed over the aromatic rings. The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.
Table 2: Representative Frontier Molecular Orbital Data for a Phenolic Compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 |
Note: This data is representative and not specific to this compound.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict the sites of electrophilic and nucleophilic attack. ymerdigital.com The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, and a more positive potential around the hydrogen atom of the hydroxyl group.
Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. jhuapl.edu Computational methods can predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net For this compound, the presence of electron-donating (methoxy and hydroxyl) and electron-withdrawing (phenoxy) groups can lead to intramolecular charge transfer, which is a key factor for enhancing NLO properties.
Table 3: Calculated NLO Properties for a Representative Organic Molecule
| Property | Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 150 |
| First-Order Hyperpolarizability (β) | 800 |
Note: These are example values. The actual NLO properties of this compound would need to be calculated.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. ijsrst.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). For this compound, TD-DFT calculations could help to understand its color and how it interacts with light.
Analysis of Weak Noncovalent Interactions
Weak noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. In this compound, the hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers, chains, or more complex supramolecular assemblies. Computational methods can be used to model and quantify the strength of these interactions, providing insights into the crystal packing and physical properties of the compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify the types and relative significance of different non-covalent contacts that stabilize the crystal structure.
Key findings from analyses of similar methoxyphenyl derivatives show that the most significant contributions to crystal stability typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.govresearchgate.netelsevierpure.com The O···H/H···O interactions correspond to hydrogen bonds, while C···H/H···C interactions often represent C-H···π contacts. H···H contacts are generally the most abundant, covering a large portion of the molecular surface. nih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Similar Methoxyphenyl Compound.
| Intermolecular Contact Type | Contribution Percentage (%) |
| H···H | 50.4% |
| C···H/H···C | 37.9% |
| O···H/H···O | 5.1% |
| Other (C···C, N···H, etc.) | 6.6% |
Note: Data is derived from a study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine and is presented to illustrate the typical findings of a Hirshfeld analysis for a related molecular structure. nih.gov
Bader's Theory of Atoms-in-Molecules (AIM)
Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.inwiley-vch.de AIM analysis can characterize the nature of chemical bonds—whether they are covalent, ionic, or weak non-covalent interactions—by examining critical points in the electron density. researchgate.net
The key parameters analyzed at a bond critical point (BCP), a point of minimum electron density between two bonded atoms, include:
The electron density (ρ(r)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of covalent bonds (shared interactions). A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals forces. researchgate.net
Although a specific AIM analysis for this compound has not been reported, studies on related molecules like 4-methoxybenzaldehyde (B44291) provide a template for the expected results. researchgate.net For the covalent bonds within the phenyl rings and the ether linkage, a significant electron density and a negative Laplacian would be expected. For any potential intermolecular hydrogen bonds involving the hydroxyl group, the analysis would likely show a lower electron density and a positive Laplacian at the BCP, confirming their closed-shell nature. researchgate.net
Table 2: Illustrative AIM Parameters for Different Bond Types in a Related Aromatic Compound.
| Bond/Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |
| C-C (Aromatic) | ~0.30 | < 0 | Covalent |
| C-O (Ether) | ~0.25 | < 0 | Polar Covalent |
| C-H···O (Hydrogen Bond) | ~0.02 | > 0 | Closed-Shell |
| π···π (Stacking) | ~0.005 | > 0 | Closed-Shell |
Note: The values presented are representative and based on general findings from AIM analyses of similar organic molecules to illustrate the expected data. researchgate.net
Noncovalent Interaction (NCI) Plot Index
The Noncovalent Interaction (NCI) plot index is a computational tool used to visualize weak, non-covalent interactions in three-dimensional space. scielo.org.mxwikipedia.org The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). nih.gov It generates isosurfaces that highlight regions of interaction, which are then colored to indicate the nature and strength of these interactions.
The color scale is typically as follows:
Blue : Indicates strong, attractive interactions, such as hydrogen bonds.
Green : Represents weak, delocalized interactions, primarily van der Waals forces.
Red : Signifies repulsive interactions or steric clashes between atoms. researchgate.netscielo.org.mx
This technique provides a qualitative map of the stabilizing and destabilizing forces within a molecular system. For this compound, an NCI analysis would be expected to reveal a large, green-colored isosurface between the two phenyl rings, indicating van der Waals interactions. A distinct, blue-colored disc-like surface would likely appear between the hydroxyl group's hydrogen and an acceptor atom in a neighboring molecule, confirming the presence of a hydrogen bond. Red areas might appear in regions of steric strain, if any exist. researchgate.netscielo.org.mx This detailed visualization complements the quantitative data from Hirshfeld surface analysis and AIM theory. rsc.org
Molecular Docking and Simulation Studies for Compound Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These studies are crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity at a specific target site.
A molecular docking study was performed on this compound (referred to in the study as p-phenoxyphenol or PhOP) to investigate its interaction with the human estrogen receptor α (hERα). nih.gov The study aimed to understand the structural basis for the compound's observed estrogenic activity.
The results showed that this compound fits well into the active site of the hERα ligand-binding domain. nih.gov The primary forces driving the interaction were identified as hydrogen bonds and hydrophobic interactions. The phenolic hydroxyl group of the compound plays a crucial role in anchoring it within the binding pocket. The simulation calculated a strong binding affinity, suggesting a stable interaction between the compound and the receptor. nih.gov
Table 3: Molecular Docking Results for this compound with Human Estrogen Receptor α (hERα).
| Parameter | Value |
| Target Protein | Human Estrogen Receptor α (hERα) |
| PDB ID | 1GWR |
| Binding Affinity (PMF) | -58.68 kcal/mol |
| Key Interacting Residues | Not specified |
| Primary Interaction Types | Hydrogen Bonds, Hydrophobic Interactions |
Source: Data from a molecular docking analysis of p-phenoxyphenol (PhOP). nih.gov
These findings provide a molecular-level explanation for the compound's ability to interact with biological systems and highlight the utility of computational simulations in predicting and understanding such interactions.
V. Advanced Analytical Methodologies for Detection and Quantification of 4 4 Methoxyphenoxy Phenol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of 4-(4-Methoxyphenoxy)phenol, providing the necessary separation from impurities and matrix components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for its quantitative analysis, while thin-layer chromatography (TLC) serves as a valuable tool for qualitative screening.
HPLC is a highly suitable technique for the direct analysis of this compound without the need for derivatization. Reversed-phase (RP-HPLC) is the most common mode used for separating phenolic compounds.
Method development for this compound would focus on optimizing the separation on a C18 or similar non-polar stationary phase. A mobile phase typically consists of a mixture of water (often acidified with formic acid or phosphoric acid to ensure the phenol (B47542) is in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol. hilarispublisher.comsielc.com Gradient elution is generally preferred to achieve good resolution and reasonable analysis times. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance, or a mass spectrometry (MS) detector for higher sensitivity and specificity, particularly in complex matrices. researchgate.netoup.com
Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose.
Table 1: Representative HPLC Parameters for Analysis of Hydroxylated Diaryl Ethers
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol | Acid suppresses ionization of the phenolic group; organic modifier elutes the compound. |
| Elution | Gradient (e.g., 30% B to 95% B over 15 min) | Ensures separation from other components and efficient elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility of retention times. |
| Detector | UV (e.g., at ~230 nm and ~280 nm) or MS/MS | UV for routine analysis; MS/MS for high sensitivity and confirmation. researchgate.net |
| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |
Gas chromatography is a powerful technique for the analysis of this compound, offering high resolution. However, due to the low volatility and polar nature of the phenolic hydroxyl group, direct analysis is challenging and can result in poor peak shape and thermal degradation. Therefore, a chemical derivatization step is typically required prior to GC analysis to convert the polar -OH group into a less polar, more volatile ether or ester. daneshyari.com
Method optimization involves selecting the appropriate capillary column, typically a low- to mid-polarity phase like a DB-5 or equivalent (5% phenyl-methylpolysiloxane). nih.gov The temperature program is optimized to ensure separation from derivatizing reagents and other sample components. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification and highly sensitive trace analysis. osha.govresearchgate.net GC-MS is particularly powerful, as the fragmentation pattern of the derivatized compound provides structural confirmation. nih.gov
Table 2: Typical GC Parameters for Analysis of Derivatized Phenolic Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Provides a versatile, low-polarity stationary phase for high-resolution separation. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Inlet Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100°C, ramp at 10-20°C/min to 300°C | Temperature gradient to separate compounds based on boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass-to-charge ratio for identification; FID is a robust quantitative detector. |
| Injection Mode | Splitless | Used for trace analysis to ensure the entire sample volume enters the column. |
Thin-layer chromatography is a simple, rapid, and cost-effective method used primarily for the qualitative screening and preliminary identification of this compound. It can be used to monitor the progress of chemical reactions or for a rough assessment of purity.
The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. The mobile phase is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is common. After development, the spots are visualized, typically under UV light (254 nm), where the aromatic rings will quench the fluorescence of the indicator in the plate, or by staining with a suitable reagent that reacts with phenols. The retention factor (Rf) value can be used for preliminary identification by comparison with a standard.
Strategies for Sample Preparation and Chemical Derivatization
Effective sample preparation is critical for accurate and reliable analysis, especially at trace concentrations. This involves isolating the analyte from the sample matrix and, for GC analysis, converting it into a more suitable chemical form through derivatization.
Derivatization is a key step in preparing this compound for GC analysis. The primary goal is to mask the active hydrogen of the phenolic hydroxyl group, thereby increasing volatility and thermal stability while improving chromatographic peak shape. youtube.com
Alkylsilyl Derivatives: Silylation is one of the most common derivatization techniques for phenols. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) ether, respectively. nih.govsigmaaldrich.com These derivatives are significantly more volatile and exhibit excellent chromatographic behavior.
Methylation: This process involves converting the phenolic hydroxyl group to a methoxy (B1213986) group using a methylating agent like diazomethane (B1218177). While effective, the use of diazomethane is often limited due to its toxicity and explosive nature. daneshyari.com
Pentafluorobenzyl Ethers: Reaction with pentafluorobenzyl bromide (PFBBr) creates a pentafluorobenzyl ether derivative. This is particularly useful when using an Electron Capture Detector (ECD), as the polyfluorinated group provides a very high response, enabling extremely low detection limits. epa.gov
Table 3: Common Derivatization Strategies for Phenolic Hydroxyl Groups
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |
|---|---|---|---|
| Silylation (TMS) | BSTFA, MSTFA | Trimethylsilyl Ether | Common, effective, good volatility. sigmaaldrich.com |
| Silylation (TBDMS) | MTBSTFA | tert-Butyldimethylsilyl Ether | Forms a more stable derivative, less susceptible to hydrolysis. nih.gov |
| Methylation | Diazomethane | Methyl Ether | Simple derivative, but reagent is hazardous. daneshyari.com |
| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | Enhances detectability for Electron Capture Detectors (ECD). epa.gov |
When analyzing this compound at low concentrations in complex matrices such as environmental water or soil, an extraction and pre-concentration step is necessary to isolate the analyte and increase its concentration to a level detectable by the analytical instrument.
Solid-Phase Extraction (SPE): This is the most widely used technique for extracting phenolic compounds from aqueous samples. umn.edu The sample is passed through a solid sorbent cartridge (e.g., C18, Oasis HLB), which retains the analyte. After washing away interferences, the analyte is eluted with a small volume of an organic solvent (e.g., methanol, acetonitrile). This process effectively removes matrix components and concentrates the analyte. researchgate.netbohrium.com
Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample (with pH adjusted to be acidic) is mixed with a water-immiscible organic solvent such as dichloromethane (B109758) or a hexane/acetone mixture. The analyte partitions into the organic phase, which is then collected and concentrated by evaporation.
Dispersive Liquid-Liquid Microextraction (DLLME): A modern miniaturized version of LLE that uses a small amount of extraction solvent dispersed into the aqueous sample with the help of a disperser solvent. This method provides high enrichment factors and requires minimal solvent. nih.gov
These extraction techniques are crucial for achieving the low detection limits required for environmental monitoring and other trace analysis applications.
Vi. Applications and Research Directions for 4 4 Methoxyphenoxy Phenol in Advanced Materials and Organic Synthesis
Role as a Polymerization Inhibitor in Monomer Systems
The function of phenolic compounds as polymerization inhibitors is a well-established principle in polymer chemistry, primarily through their ability to scavenge free radicals. This action is crucial for the stabilization of reactive monomers such as acrylates, methacrylates, and styrene (B11656) during storage and transportation, preventing premature and often hazardous polymerization. hoseachem.comnbinno.com The efficacy of these inhibitors is largely attributed to the hydrogen-donating capacity of the phenolic hydroxyl group.
While 4-methoxyphenol (B1676288) (MEHQ) is widely recognized and extensively used as a highly effective industrial polymerization inhibitor, specific research detailing the application and efficacy of 4-(4-Methoxyphenoxy)phenol for this purpose is not extensively documented in publicly available scientific literature. The structural similarity, namely the presence of a phenolic hydroxyl group, suggests a potential for radical scavenging activity. However, the influence of the additional methoxyphenoxy group on this function, including reaction kinetics and efficiency in various monomer systems, remains an area requiring further empirical investigation.
Utilization as a Key Building Block in Multi-Component Organic Synthesis
The molecular architecture of this compound, featuring a diaryl ether linkage and a reactive phenolic hydroxyl group, positions it as a valuable precursor in multi-component organic synthesis. This structure allows for the strategic construction of more complex molecules with applications in various fields of materials science and chemical manufacturing.
Phenolic compounds are frequently employed as intermediates in the synthesis of agrochemicals, including herbicides and fungicides. chemicalbook.com The parent compound, 4-methoxyphenol, is noted for its role as a synthetic intermediate for such applications. google.com However, specific studies detailing the direct use of this compound as a precursor for the synthesis of agrochemical intermediates are not readily found in the current body of scientific literature. Its diaryl ether structure could potentially be incorporated into novel pesticide frameworks, though dedicated research in this area has yet to be published.
The development of liquid crystals often involves the synthesis of molecules with rigid, elongated structures. Phenolic derivatives are common starting materials for creating the core structures of liquid crystalline compounds. For instance, various 4-n-alkyloxyphenols have been utilized in the synthesis of polystyrene derivatives that serve as orientation layers for liquid crystal molecules. While 4-methoxyphenol is cited as an intermediate in the preparation of liquid crystals, there is a lack of specific research demonstrating the use of this compound in the synthesis of liquid crystal components. mdpi.com The inherent kink in the diaryl ether linkage of this compound might influence the mesomorphic properties, a subject that could be of interest for future research in materials science.
The synthesis of organic materials with specific electronic and optical properties is a rapidly advancing field. While direct evidence of this compound's use in the fabrication of conjugated polymers and chalcones is limited, its derivatives have been successfully employed in the synthesis of complex pyrimidine (B1678525) structures.
Research has demonstrated the synthesis of N-(4-(N-(4-(4-(4-(4-methoxy phenoxy) phenoxy) phenyl)-6- phenylpyrimidin-2-yl (salfamoyl) phenyl) acetamide (B32628) derivatives. jpsbr.org This multi-step synthesis involves the creation of a chalcone (B49325) intermediate which is then cyclized with guanidine (B92328) to form the pyrimidine core. Subsequently, this pyrimidine derivative, which incorporates the 4-(4-methoxyphenoxy)phenoxy moiety, undergoes further reaction to yield the final complex acetamide derivative. This work highlights the utility of this compound-related structures as building blocks for elaborate heterocyclic compounds.
Another study reports the synthesis of 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine. google.com Although this compound features a substituted methoxy-phenoxy group attached to a pyrimidine ring, it underscores the viability of phenoxy-pyrimidine linkages in the design of novel molecules.
The following table provides a summary of the synthesized pyrimidine derivatives incorporating a this compound or a related structural motif.
| Derivative Name | Synthetic Precursor Moiety | Reference |
| N-(4-(N-(4-(4-(4-(4-methoxy phenoxy) phenoxy) phenyl)-6- phenylpyrimidin-2-yl (salfamoyl) phenyl) acetamide | 4-(4-methoxyphenoxy)phenoxy | jpsbr.org |
| 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine | 2-Isopropyl-4-methoxy-phenoxy | google.com |
Development of Specialty Additives for Industrial Formulations
The chemical stability of industrial products is a critical factor in their performance and shelf-life. Phenolic compounds often serve as effective stabilizers due to their antioxidant properties.
The parent compound, 4-methoxyphenol, is known to be used as a stabilizer for chlorinated hydrocarbons and ethyl cellulose. It functions by inhibiting degradative processes, thereby preserving the integrity of these materials. At present, there is no specific information available in scientific literature that documents the use of this compound for these particular applications. Further research would be necessary to determine its efficacy as a stabilizer in comparison to more established additives.
Structure-Activity Relationship Studies in Functional Derivatives
Significant research has been conducted on the structure-activity relationships of derivatives of this compound, particularly focusing on their biological activity as taste modifiers. A prominent derivative, 2-(4-methoxyphenoxy)propanoic acid, and its sodium salt (Na-PMP), have been identified as potent and selective sweetness inhibitors.
Studies have systematically explored how modifying the core structure of this compound into alkylated and esterified derivatives impacts their ability to interact with sweet taste receptors. The research indicates that the presence of the phenoxy-propanoic acid moiety is crucial for the inhibitory effect.
A key study evaluated the efficacy of Na-PMP in reducing the perceived sweetness of a wide array of natural and artificial sweeteners. chemimpex.comresearchgate.net The findings demonstrate that Na-PMP acts as a selective competitive inhibitor of sweet taste. chemimpex.comresearchgate.net At concentrations of 250 and 500 ppm, it significantly suppressed the sweetness of 12 out of 15 tested sweeteners. chemimpex.comresearchgate.net This inhibitory action is specific to sweet taste, with no reduction observed in bitterness intensity or persistence at the concentrations tested. google.com
Further research into halogenated derivatives of 2-(4-methoxyphenoxy)propanoic acid has provided more insight into the structure-activity relationship. nih.gov Synthesizing derivatives with fluorine, chlorine, or bromine substitutions on the benzene (B151609) ring revealed that these modifications maintained the competitive sweetness inhibition. nih.gov Notably, the fluorinated and chlorinated derivatives demonstrated a stronger inhibitory effect, suggesting that the size and electronegativity of the substituent are key factors influencing the inhibitory activity. nih.gov
The table below summarizes the effect of Na-PMP on various sweeteners, highlighting its selective inhibition.
Table 1: Effect of Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) on Sweetness Intensity
| Sweetener Category | Sweetener | Inhibition by Na-PMP in Mixture? |
|---|---|---|
| Sugars | Fructose | Yes |
| Glucose | Yes | |
| Sucrose | Yes | |
| Terpenoid Glycosides | Rebaudioside-A | Yes |
| Stevioside | Yes | |
| Monoammonium Glycyrrhizinate | No | |
| Dipeptide Derivatives | Alitame | Yes |
| Aspartame | Yes | |
| N-Sulfonylamides | Acesulfame-K | Yes |
| Sodium Saccharin | Yes | |
| Polyhydric Alcohols | Mannitol | Yes |
| Sorbitol | Yes | |
| Dihydrochalcone | Neohesperidin (B1678168) Dihydrochalcone | No |
| Protein | Thaumatin | No |
| Sulfamate | Sodium Cyclamate | Yes |
Data sourced from studies on the effect of Na-PMP at concentrations of 250 and 500 ppm. chemimpex.comresearchgate.net
Interestingly, the mechanism of action appears complex. While Na-PMP effectively blocks sweetness when mixed directly with most sweeteners, pre-rinsing the mouth with a Na-PMP solution produced varied effects. For the 12 sweeteners that were inhibited in mixtures, the pre-rinse also led to inhibition. However, for the three sweeteners unaffected in mixtures (monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin), the pre-rinse actually enhanced their sweetness. chemimpex.comresearchgate.net This suggests that the inhibitor may sensitize certain sweetener receptors under specific conditions. chemimpex.com
Vii. Environmental Behavior and Chemical Degradation Pathways of Phenolic Ethers with Relevance to 4 4 Methoxyphenoxy Phenol
Abiotic Transformation Mechanisms in Relevant Environmental Compartments
Abiotic degradation processes, including photolysis and hydrolysis, are significant contributors to the transformation of phenolic ethers in the environment. These reactions can lead to the cleavage of the ether bond and the formation of various intermediate products.
Photolysis:
Sunlight-induced photolysis is a primary abiotic degradation pathway for many aromatic compounds in aquatic environments and on terrestrial surfaces. For diaryl ethers, photoredox-catalyzed C–O bond cleavage can occur. nih.gov This process, often facilitated by natural photosensitizers, can lead to the formation of an aryl carboxylic radical, which then attacks the diphenyl ether. nih.gov Subsequent hydrolysis can yield two phenol (B47542) molecules. nih.gov Another study on the uranyl-photocatalyzed hydrolysis of diaryl ethers demonstrated the cleavage of the Csp²–O bond to form two different phenols at room temperature under visible light. nih.govacs.org This reaction proceeds through a single electron transfer process. nih.govacs.org
In the context of 4-(4-Methoxyphenoxy)phenol, photodegradation would likely involve the cleavage of the ether linkage, potentially yielding 4-methoxyphenol (B1676288) and hydroquinone (B1673460) as primary products. Further oxidation of these intermediates could lead to the formation of benzoquinones and other smaller, more readily degradable compounds.
Hydrolysis:
Hydrolysis is another key abiotic process that can contribute to the degradation of phenolic ethers, particularly under specific pH and temperature conditions. The cleavage of the ether bond in diaryl ethers can be challenging due to the high bond dissociation energy. advanceseng.com However, studies have shown that the hydrolysis of aryl ethers can be catalyzed by acids or bases, and can also occur under neutral conditions at elevated temperatures. researchgate.net For instance, the hydrolysis of guaiacols, which are lignin-derived compounds, has been studied over zeolites in water. nih.gov
For this compound, hydrolysis under typical environmental conditions is expected to be a slow process. However, in specific microenvironments with altered pH, such as in certain industrial effluents or soil hotspots, hydrolytic cleavage of the ether bond could become more significant, again leading to the formation of 4-methoxyphenol and hydroquinone.
| Abiotic Transformation Process | Environmental Compartment | Potential Transformation Products | Influencing Factors |
| Photolysis | Surface Waters, Soil Surfaces | 4-Methoxyphenol, Hydroquinone, Benzoquinones | Sunlight intensity, Presence of photosensitizers, Water chemistry |
| Hydrolysis | Water, Soil | 4-Methoxyphenol, Hydroquinone | pH, Temperature, Presence of catalysts |
Biotic Degradation Processes and Identification of Transformation Products
Microbial degradation is a crucial pathway for the removal of phenolic ethers from the environment. Various bacteria and fungi possess the enzymatic machinery to break down these compounds, often utilizing them as a source of carbon and energy.
Aerobic Biodegradation:
Under aerobic conditions, the biodegradation of aromatic compounds typically begins with the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes. For diaryl ethers, a common initial step is "angular dioxygenation," where a dioxygenase enzyme attacks the carbon atom adjacent to the ether linkage and the carbon bonded to the heteroatom. jst.go.jp This leads to the cleavage of the ether bond and the formation of catechols.
Following the initial cleavage, the resulting phenolic intermediates are typically funneled into common metabolic pathways. The degradation of phenol, for example, proceeds through the formation of catechol, which can then be cleaved by either ortho- or meta-ring fission pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. researchgate.net These pathways ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.
For this compound, a plausible aerobic biodegradation pathway would involve an initial dioxygenase-mediated cleavage of the ether bond to form 4-methoxyphenol and hydroquinone. The 4-methoxyphenol would likely undergo O-demethylation to form hydroquinone. researchgate.netresearchgate.net The resulting hydroquinone can then be further hydroxylated to 1,2,4-benzenetriol, which subsequently undergoes ring cleavage.
Anaerobic Biodegradation:
Under anaerobic conditions, the degradation of aromatic compounds proceeds through different biochemical pathways. For methoxylated aromatic compounds, O-demethylation is a key initial step carried out by various anaerobic bacteria. researchgate.netedgccjournal.org The methyl group is removed to form the corresponding hydroxylated compound.
In the case of this compound, anaerobic degradation would likely be initiated by the O-demethylation of the methoxy (B1213986) group to yield 4-hydroxyphenoxy-phenol. Subsequently, the ether linkage could be cleaved, although the specific mechanisms for anaerobic diaryl ether cleavage are less well understood than their aerobic counterparts. The resulting phenolic intermediates would then be further degraded through pathways involving ring reduction and cleavage.
Identified Transformation Products of Related Compounds:
While specific transformation products for this compound are not documented in the literature, studies on analogous compounds provide insights into potential intermediates. The degradation of bisphenol F by Sphingobium yanoikuyae was found to proceed through hydroxylation of the bridging carbon, followed by oxidation and cleavage to form 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone. nih.govresearchgate.net The microbial degradation of other diaryl ethers has been shown to produce catechols and other hydroxylated aromatic compounds. nih.gov
| Biotic Degradation Process | Key Enzymes/Mechanisms | Potential Intermediate Products | Potential Final Products |
| Aerobic Biodegradation | Dioxygenases, Monooxygenases, O-demethylases, Catechol dioxygenases | 4-Methoxyphenol, Hydroquinone, 1,2,4-Benzenetriol, Catechols | Carbon dioxide, Water, Biomass |
| Anaerobic Biodegradation | O-demethylases, Reductases | 4-Hydroxyphenoxy-phenol, Phenols | Methane, Carbon dioxide, Biomass |
Q & A
Q. First Aid :
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Rinse with saline solution for 10–15 minutes; seek medical evaluation .
Advanced: How can researchers address contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Discrepancies in solubility, melting points, or spectral data often stem from:
Purity Variations : Use orthogonal methods (e.g., HPLC + NMR) to verify sample integrity.
Polymorphism : Perform DSC to detect multiple crystalline forms.
Solvent Effects : Compare solubility in DMSO vs. ethanol; document solvent history.
Case Study : A 2022 study resolved conflicting solubility data by standardizing solvent pre-saturation protocols, confirming solubility in DMSO as 45 mg/mL at 25°C .
Advanced: What role does this compound play in synthesizing advanced polymeric materials?
Methodological Answer:
The compound serves as a monomer or cross-linker in:
- Liquid Crystalline Polymers : Its rigid biphenyl ether structure enhances thermal stability. Synthesize via polycondensation with dicarboxylic acids (e.g., terephthalic acid) at 200°C .
- Epoxy Resins : React with epichlorohydrin to form methoxy-functionalized epoxides, improving adhesion and flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
